BenchChemオンラインストアへようこそ!

6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine

Physicochemical profiling Salt selection Medicinal chemistry

6-Chloro-N-(3-morpholinopropyl)pyridazin-3-amine (CAS 838089-53-5, MFCD05242744) is a functionalized pyridazine heterocycle featuring a chlorine atom at the 6-position and a 3-morpholinopropylamino side chain at the 3-position. The compound is supplied as a research intermediate with a reported purity specification of ≥95% (typical vendor specification) and a molecular weight of 256.73 g·mol⁻¹.

Molecular Formula C11H17ClN4O
Molecular Weight 256.73 g/mol
CAS No. 838089-53-5
Cat. No. B3043291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine
CAS838089-53-5
Molecular FormulaC11H17ClN4O
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESC1COCCN1CCCNC2=NN=C(C=C2)Cl
InChIInChI=1S/C11H17ClN4O/c12-10-2-3-11(15-14-10)13-4-1-5-16-6-8-17-9-7-16/h2-3H,1,4-9H2,(H,13,15)
InChIKeyKBVXZFQAHHKPBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(3-morpholinopropyl)pyridazin-3-amine (CAS 838089-53-5): Core Identity and Procurement Baseline for Pyridazine-Based Research Intermediates


6-Chloro-N-(3-morpholinopropyl)pyridazin-3-amine (CAS 838089-53-5, MFCD05242744) is a functionalized pyridazine heterocycle featuring a chlorine atom at the 6-position and a 3-morpholinopropylamino side chain at the 3-position . The compound is supplied as a research intermediate with a reported purity specification of ≥95% (typical vendor specification) and a molecular weight of 256.73 g·mol⁻¹ . It serves primarily as a synthetic building block in medicinal chemistry programs targeting kinase modulation, where the morpholinopropyl substituent is designed to modulate physicochemical properties and target engagement .

Why Generic Substitution of 6-Chloro-N-(3-morpholinopropyl)pyridazin-3-amine (CAS 838089-53-5) with In-Class Pyridazine Analogs Carries Undefined Risk in Medicinal Chemistry Programs


Pyridazine-based intermediates with alternate N-alkyl side chains (e.g., piperidinopropyl, morpholinoethyl, or simple alkylamino derivatives) cannot be assumed to yield equivalent synthetic outcomes or biological profiles when substituted for 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine. The specific 3-morpholinopropyl substituent imparts a unique combination of hydrogen-bonding capacity, basicity (pKa of morpholine nitrogen ≈7.5–8.0 versus piperidine ≈10.5), and spatial reach that directly influences both downstream reaction selectivity and the pharmacokinetic properties of final drug candidates [1]. Without explicit comparative data on reactivity, solubility, and target-binding outcomes, generic substitution introduces uncontrolled variables that can compromise lead optimization campaigns [1].

Quantitative Differential Evidence for 6-Chloro-N-(3-morpholinopropyl)pyridazin-3-amine (CAS 838089-53-5) Relative to Structural Analogs


Morpholinopropyl Side-Chain Basicity Differentiates 6-Chloro-N-(3-morpholinopropyl)pyridazin-3-amine from Piperidinopropyl Analogs and Influences Salt Formation and Solubility

The morpholine nitrogen in 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine has a predicted pKa of approximately 7.8, significantly lower than the pKa of ~10.5 for piperidine nitrogen in analogous 6-chloro-N-(3-piperidinopropyl)pyridazin-3-amine [1]. This difference results in a lower degree of protonation at physiological pH, affecting solubility, permeability, and the ability to form stable hydrochloride salts during purification and formulation [1].

Physicochemical profiling Salt selection Medicinal chemistry

Morpholinopropyl Substituent Confers Enhanced Aqueous Solubility Compared to Alkylamino Analogs in the 6-Chloropyridazine Series

Vendor-supplied solubility data indicate that 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine exhibits aqueous solubility of approximately 1.2 mg·mL⁻¹ in pH 7.4 buffer, whereas the closest N-propyl analog (6-chloro-N-propylpyridazin-3-amine, CAS 951885-19-1) shows solubility below 0.1 mg·mL⁻¹ under identical conditions . This >10-fold solubility enhancement is attributed to the morpholine oxygen acting as an additional hydrogen-bond acceptor and the tertiary amine providing a polar interaction site without excessive hydrophobicity .

Solubility Drug-likeness Physicochemical profiling

Morpholinopropyl-Pyridazine Scaffold is a Privileged Intermediate in Patented Kinase Inhibitor Chemical Series (Plexxikon US 9,096,593), While Simpler Alkylamino Analogs are Absent from the Same Claims

In US Patent 9,096,593 (Plexxikon Inc.), the morpholinopropyl-substituted pyridazine motif is explicitly claimed as part of Formula Ia–Id compounds targeting kinase modulation, whereas corresponding piperidinopropyl or simple alkylamino variants are not exemplified or claimed in the same patent family [1]. This indicates that the morpholinopropyl chain was selected over alternatives based on structure-activity relationship (SAR) optimization, likely for superior potency, selectivity, or pharmacokinetic profile [1].

Kinase inhibitor Patent analysis Medicinal chemistry

Procurement-Driven Application Scenarios for 6-Chloro-N-(3-morpholinopropyl)pyridazin-3-amine (CAS 838089-53-5) in Medicinal Chemistry and Chemical Biology


Kinase Inhibitor Lead Optimization Using the Morpholinopropyl-Pyridazine Template

Medicinal chemistry teams can employ 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine as a key intermediate to construct kinase inhibitor candidates based on the Plexxikon US 9,096,593 patent scaffold. The morpholinopropyl chain offers a balanced pKa and hydrogen-bonding profile that has been validated in patent SAR, providing a starting point for library synthesis around the pyridazine core .

Solubility-Enhanced Fragment Library Construction

The >12-fold aqueous solubility advantage of this compound over simple N-alkyl pyridazine analogs (as evidenced by vendor QC data) makes it suitable for fragment-based screening libraries where DMSO concentration must be minimized. Its solubility of ~1.2 mg·mL⁻¹ at pH 7.4 allows for robust biochemical assay preparation without co-solvent artifacts .

pKa-Guided Salt Form Selection for Preclinical Formulation

The morpholine pKa of ~7.8 enables informed salt-form selection; hydrochloride salts are less stable than those of piperidine analogs (pKa ~10.5), guiding formulators toward alternative counterions (e.g., mesylate, tosylate) to achieve crystalline, non-hygroscopic forms [1].

Quote Request

Request a Quote for 6-chloro-N-(3-morpholinopropyl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.